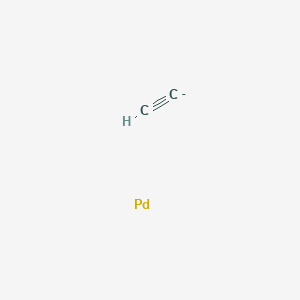
Ethyne;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]
For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .
Industrial Production Methods
In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .
化学反応の分析
Types of Reactions
Ethyne and palladium complexes undergo various types of reactions, including:
Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.
Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.
Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.
Oxidation: Requires oxygen (O₂) or other oxidizing agents.
Substitution: Involves reagents such as halogens or alkyl halides.
Major Products
Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Substitution: Various substituted alkynes depending on the reagents used
科学的研究の応用
Ethyne and palladium complexes have numerous applications in scientific research:
作用機序
The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .
類似化合物との比較
Similar Compounds
Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.
Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.
Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.
Uniqueness
Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .
特性
CAS番号 |
499995-36-7 |
|---|---|
分子式 |
C2HPd- |
分子量 |
131.45 g/mol |
IUPAC名 |
ethyne;palladium |
InChI |
InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |
InChIキー |
YLICMCUQUGYYOR-UHFFFAOYSA-N |
正規SMILES |
C#[C-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
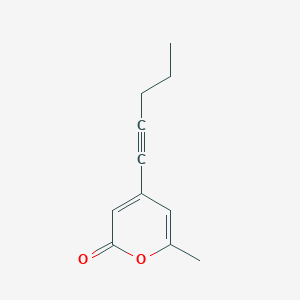
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

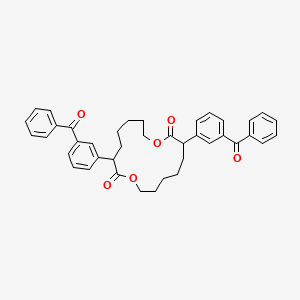
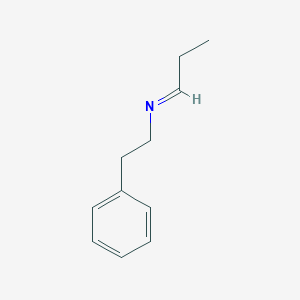

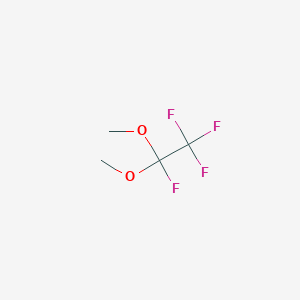
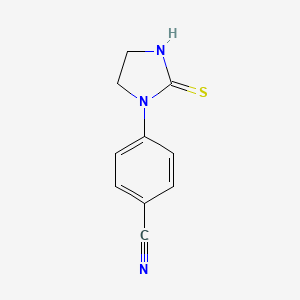
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

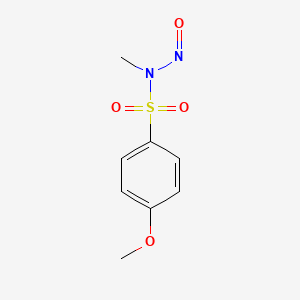
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
